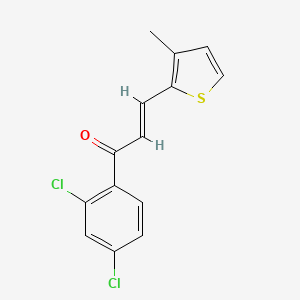

(2E)-1-(2,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2OS/c1-9-6-7-18-14(9)5-4-13(17)11-3-2-10(15)8-12(11)16/h2-8H,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSWFXQFTJEJHA-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,4-dichlorobenzaldehyde and 3-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone or alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols or saturated ketones.

Scientific Research Applications

(2E)-1-(2,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has various applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Chalcone Derivatives

Key Comparison Points

Substituent Effects on Biological Activity The 4-aminophenyl analog () demonstrates potent trypanocidal activity (IC₅₀ = 1.2 µM), attributed to hydrogen bonding with parasitic enzymes. Nitrofuran-containing chalcones () exhibit antifungal activity (MIC = 8 µg/mL) due to the nitro group's electron-withdrawing effects, which destabilize microbial redox systems. The title compound’s 3-methylthiophene group lacks this nitro functionality, suggesting lower antifungal potency .

Structural and Crystallographic Differences Planarity and NLO Properties: The title compound’s 2,4-dichlorophenyl and 3-methylthiophene groups promote a planar conformation, critical for strong NLO responses. In contrast, 3,4,5-trimethoxyphenyl substituents () introduce steric hindrance, reducing conjugation efficiency .

Quantum and ADMET Profiles The 4-aminophenyl derivative () has a high Multiparameter Optimization (MPO) score (4.8/6), indicating favorable drug-likeness. Its amino group improves solubility but may increase metabolic liability. The title compound’s methylthiophene group likely enhances metabolic stability but reduces aqueous solubility .

Synthetic Accessibility

- Most analogs, including the title compound, are synthesized via Claisen-Schmidt condensation under basic conditions. However, nitrofuran derivatives () require additional steps to introduce the nitro group, complicating scalability .

Research Findings and Implications

- NLO Applications: The title compound’s 2,4-dichlorophenyl group enhances nonlinear absorption compared to 2,6-dichloro isomers, making it superior for optical limiting devices .

Biological Activity

(2E)-1-(2,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one , commonly referred to as a chalcone, is an organic compound notable for its diverse biological activities. Its molecular structure features a conjugated system with a prop-2-en-1-one moiety, characterized by the presence of a 2,4-dichlorophenyl group and a 3-methylthiophen-2-yl substituent. This unique arrangement contributes to its potential pharmacological properties.

- Molecular Formula : C14H10Cl2OS

- Molecular Weight : 297.2 g/mol

- CAS Number : 832126-94-0

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 2,4-dichlorobenzaldehyde and 3-methylthiophene-2-carbaldehyde in the presence of a base like sodium hydroxide or potassium hydroxide, usually under reflux conditions in ethanol or methanol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In studies comparing similar compounds, it was found that this chalcone derivative showed effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibited |

| Escherichia coli | Inhibited |

| Candida albicans | Inhibited |

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. It has shown cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

The mechanism of action appears to involve the inhibition of key cellular pathways associated with cancer progression, potentially through the modulation of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses .

Study on Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of various chalcone derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) that was competitive with established antibiotics .

Cancer Cell Line Evaluation

In vitro studies have shown that this compound exhibits significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 15 µM. This suggests a promising avenue for further development in cancer therapeutics .

Q & A

Basic: What are the most reliable synthetic routes for (2E)-1-(2,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, and how is its purity validated?

Answer:

The compound is typically synthesized via the Claisen-Schmidt condensation between 2,4-dichloroacetophenone and 3-methylthiophene-2-carbaldehyde under basic conditions (e.g., NaOH/ethanol). Key steps include:

- Reaction optimization : Temperature control (60–70°C) and molar ratios (1:1.2 ketone:aldehyde) to maximize yield .

- Purification : Recrystallization using ethanol or column chromatography (silica gel, hexane/ethyl acetate) .

- Characterization :

Basic: How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

Answer:

The E-configuration is validated via:

- ¹H NMR : Trans-vinyl protons exhibit a coupling constant J = 15–16 Hz, distinct from the Z-isomer (J ≈ 12 Hz) .

- XRD : Crystallographic data reveal dihedral angles between aromatic rings (e.g., 10–20°), consistent with steric hindrance in the E-form .

- UV-Vis : λmax ~350 nm (π→π* transition of conjugated enone system), corroborated by TD-DFT calculations .

Advanced: What challenges arise in achieving regioselectivity during synthesis, and how can computational methods address them?

Answer:

Regioselectivity challenges include competing aldol pathways and byproduct formation. Mitigation strategies:

- DFT modeling : Calculate transition-state energies to predict favorable pathways (e.g., Gaussian 09 with B3LYP/6-311++G(d,p)) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions .

- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .

Advanced: How do crystallographic studies resolve discrepancies in molecular packing and space group assignments?

Answer:

Discrepancies arise due to polymorphism or temperature-dependent phase transitions. Solutions include:

- Low-temperature XRD : Data collected at 100 K reduces thermal motion artifacts, improving resolution (e.g., Pbca vs. P2₁/c space groups) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, π–π stacking) to explain packing motifs .

- Comparative studies : Cross-validate with similar chalcone derivatives (e.g., orthorhombic vs. monoclinic systems) .

Basic: What methods are used to evaluate the compound’s antimicrobial activity?

Answer:

- Agar diffusion : Zone of inhibition assays against Staphylococcus aureus and Escherichia coli .

- MIC determination : Broth dilution (2–128 µg/mL range) to quantify bactericidal/fungicidal efficacy .

- Controls : Compare with standard antibiotics (e.g., ciprofloxacin) and solvent blanks .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

Contradictions may stem from assay variability or structural analogs. Strategies:

- Dose-response curves : Use Hill slope analysis to compare potency .

- SAR studies : Synthesize derivatives (e.g., halogen substitution, thiophene modification) to isolate active pharmacophores .

- Meta-analysis : Pool data from multiple studies (e.g., MIC values) to identify trends .

Advanced: What computational approaches predict the compound’s electronic properties and reactivity?

Answer:

- DFT calculations :

- Molecular docking : Simulate binding to microbial enzymes (e.g., E. coli DNA gyrase) to rationalize bioactivity .

Advanced: How is the compound’s nonlinear optical (NLO) potential evaluated experimentally?

Answer:

- Hyperpolarizability (β) : Measure via Z-scan technique (e.g., β ≈ 1.5×10⁻³⁰ esu) .

- Kurtz-Perry powder test : Second-harmonic generation (SHG) efficiency relative to urea .

- DFT-derived metrics : Compare calculated β values with experimental data to validate models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.